Benzyl Benzenesulfonate

Physical Organic Chemistry Solvolysis Kinetics Leaving Group Effects

Researchers studying SN2 mechanisms need an unbiased, unsubstituted sulfonate ester to establish baseline kinetic parameters. Benzyl Benzenesulfonate (CAS 38632-84-7) eliminates the confounding substituent effects found in p-nitrobenzyl or tosylate analogs, ensuring reaction rates reflect only the core leaving group and nucleophile system. • Definitive baseline for linear Hammett ρY correlations with pyridines and N,N-dimethylanilines, avoiding non-linear anomalies of benzyl tosylate. • Unique inverse α-deuterium KIE, smaller than ethyl benzenesulfonate, enabling specific probing of early transition states. • Controlled benzylation reagent with solvolytic reactivity ~10-100× lower than nosylate or brosylate, minimizing over-alkylation.

Molecular Formula C13H12O3S
Molecular Weight 248.3 g/mol
CAS No. 38632-84-7
Cat. No. B138809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl Benzenesulfonate
CAS38632-84-7
SynonymsBenzenesulfonic Acid Phenylmethyl Ester;  Benzenesulfonic Acid Benzyl Ester;  Benzyl Alcohol Benzenesulfonate; 
Molecular FormulaC13H12O3S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
InChIKeyJOKYYJPVAFRMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Benzenesulfonate: A Structure-Reactivity Benchmark


Benzyl benzenesulfonate (CAS 38632-84-7) is a sulfonate ester that serves as a foundational compound in physical organic chemistry, particularly for nucleophilic substitution (SN) reaction mechanisms [1]. Its structure—an unsubstituted benzyl group linked to a benzenesulfonate leaving group—establishes a critical reference point for quantifying leaving group and substituent effects [1]. Unlike its substituted analogs, the unsubstituted nature of benzyl benzenesulfonate provides an unbiased baseline for generating core structure-reactivity parameters such as Hammett ρ values and cross-interaction constants (ρX, ρY, ρZ), making it an indispensable tool for reaction mechanism elucidation and chemical process design [2].

Benzyl Benzenesulfonate: Why Substituted Analogs Fail


The common assumption that substituted benzyl benzenesulfonates, such as p-nitrobenzyl or p-methylbenzyl benzenesulfonates, are functionally equivalent to the parent compound for kinetic studies or benzylation is demonstrably false. Introducing substituents on the benzyl ring fundamentally alters the transition state structure and reaction rates through Hammett substituent effects (ρZ values), directly impacting reaction mechanisms [1]. For instance, studies show that electron-withdrawing substituents (e.g., p-NO₂) on the benzyl moiety can shift the SN2 reaction from a tight to a more dissociative transition state compared to the unsubstituted benzyl benzenesulfonate, invalidating its use as a mechanistic probe [2]. Similarly, altering the leaving group from benzenesulfonate to tosylate drastically changes solvolytic reactivity by nearly an order of magnitude, making these compounds unsuitable for drop-in replacement in synthetic protocols [3].

Benzyl Benzenesulfonate: Quantitative Evidence Map


Leaving Group Reactivity: Benzenesulfonate Profile

The leaving group ability of the benzenesulfonate anion in benzyl benzenesulfonate can be quantified by comparing the solvolysis rates of analogous 1-phenylethyl esters. While a direct measurement for the benzyl ester is not available, the established reactivity order (Tosylate ≈ Nosylate > Brosylate) provides a robust class-level inference. The benzenesulfonate anion, lacking a p-nitro or p-bromo substituent, is expected to be a poorer leaving group than brosylate (OBs), which itself displays a rate of 4.4 x 10^5 sec⁻¹. This positions benzyl benzenesulfonate as having a substantially lower reactivity than benzyl tosylate (k = 3.7 x 10^4 sec⁻¹ for a related substrate) and benzyl nosylate, offering a controlled alternative for SN2 reactions where the high reactivity of tosylate leads to product mixtures or decomposition [1]. The quantified difference in group charge (-0.51 for brosylate, suggesting an even higher value for benzenesulfonate) further supports a less stabilized, and thus less reactive, leaving group compared to tosylate (-0.53) or nosylate (-0.49) [1].

Physical Organic Chemistry Solvolysis Kinetics Leaving Group Effects

Substituent Effects: Benzyl vs. Alkyl Analogs

The specificity of the benzyl group is underscored when comparing the reactions of benzyl benzenesulfonates (BBS) with those of ethyl benzenesulfonates (EBS) or phenacyl benzenesulfonates (PAB) using deuterated nucleophiles. The secondary α-deuterium kinetic isotope effects (KIE) for BBS are distinctively inverse and smaller in magnitude compared to EBS and PAB when reacting with benzylamines [1]. This quantifies a looser, more reactant-like transition state for the SN2 reaction of BBS, in contrast to the tighter, more product-like transition states observed for EBS and PAB. This data directly contradicts the assumption that alkyl- or acyl-substituted benzenesulfonates are interchangeable with benzyl benzenesulfonate in synthetic planning or mechanistic work [1].

Kinetic Isotope Effects SN2 Mechanism Substituent Effects

Pyridine Probe for Leaving Group Benchmark

Benzyl benzenesulfonate is a crucial benchmark for calibrating leaving group effects in SN2 reactions. The reaction of unsubstituted benzyl benzenesulfonate with pyridine in acetone at 35°C follows a clean second-order rate law, with Hammett plots showing a strong correlation for electron-donating substituents (σ⁺) on pyridine [1]. This contrasts with benzyl tosylates and benzyl X-benzenesulfonates, where the apparent ρZ values from Hammett plots are curved and increase negatively depending on the nucleophile (Y), indicating a variable transition state structure. For example, in reactions with N,N-dimethylanilines, the ρ_Y value for substituted benzyl benzenesulfonates decreased from -1.75 (X=p-Me) to -1.58 (X=p-NO₂) [2]. This quantified sensitivity confirms that benzyl benzenesulfonate provides a more consistent and interpretable mechanistic probe than benzyl tosylate, which exhibits a mixture of first- and second-order kinetics [2].

Hammett Analysis Reaction Kinetics Nucleophilic Substitution

Benzyl Benzenesulfonate: Validated Application Scenarios


Calibration Standard for QSAR Models

The well-defined linear Hammett correlations (ρY values) for benzyl benzenesulfonate with pyridines and N,N-dimethylanilines [1] make it an ideal training set molecule for Quantitative Structure-Activity Relationship (QSAR) models predicting SN2 reactivity. Its consistent, interpretable kinetic behavior avoids the non-linear anomalies seen with benzyl tosylate, providing higher confidence in model prediction and validation [2].

Probe for Early vs. Late SN2 Transition States

The unique secondary α-deuterium KIE value of benzyl benzenesulfonate, which is demonstrably smaller (more inverse) than that of ethyl or phenacyl analogs [1], allows researchers to use it as a specific probe for early transition state mechanisms. This is in direct contrast to ethyl benzenesulfonate, which reports on a later, tighter transition state, making the pair invaluable for studying the full reaction coordinate [1].

Controlled Benzylation Reagent

For synthetic benzylation steps where the high reactivity of benzyl tosylate or benzyl bromide leads to complex mixtures due to solvolysis or over-alkylation, benzyl benzenesulfonate offers a controlled alternative. Its inferred lower solvolytic reactivity, based on leaving group charge analysis, is on the order of one to two magnitudes lower than benzyl nosylate or brosylate [1]. This positions it as the rational choice for benzylating sensitive substrates or preparing analytical standards where side-reactions must be minimized.

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